2-(4-Isobutyrylphenyl)propane

Descripción general

Descripción

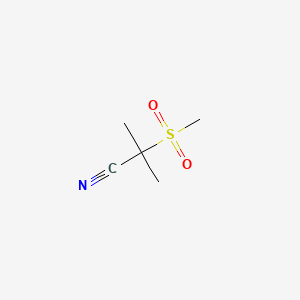

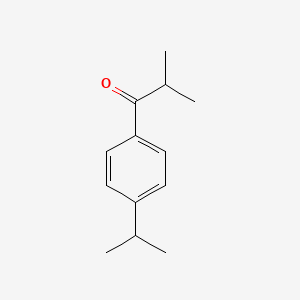

“2-(4-Isobutyrylphenyl)propane” is a synthetic compound with the empirical formula C13H18O and a molecular weight of 190.28 . It is a pharmaceutical secondary standard and certified reference material used in pharmaceutical research and pharma release testing .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C13H18O . The molecular weight of this compound is 190.28 .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 190.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Aplicaciones Científicas De Investigación

Bioremediation

- BPA, related to 2-(4-Isobutyrylphenyl)propane, is widely used in industrial and residential applications. Its degradation and bioremediation are significant due to its classification as an Endocrine Disrupting Chemical (EDC). Research by Chhaya and Gupte (2013) demonstrated the effectiveness of a laccase/Reverse Micelles system in eliminating BPA, highlighting a potential method for bioremediation of phenolic environmental pollutants (Chhaya & Gupte, 2013).

Materials Science

- In dentistry, bis-GMA, a compound related to this compound, is used in composite resin systems. Its isomers, including iso-bis-GMA, and residual chemicals remain in commercial products. Fujisawa (1994) conducted a study involving NMR spectroscopy to differentiate and characterize these monomers, contributing to the understanding of dental materials (Fujisawa, 1994).

Environmental Impact

- BPA, a relative of this compound, is used in making plastics and resins. Studies by Kang, Aasi, and Katayama (2007), and Im and Löffler (2016) examined its endocrine-disruptive effects on aquatic organisms and its fate in terrestrial and aquatic environments. These studies provide insights into the environmental impact and degradation processes of compounds like BPA (Kang, Aasi, & Katayama, 2007), (Im & Löffler, 2016).

Chemistry and Engineering

- Research on the catalytic performance of activated metalloporphyrins by Ellis (1990) and on propane dehydrogenation technologies by Nawaz (2015) offers insights into chemical processes relevant to the conversion and utilization of compounds like this compound in industrial contexts (Ellis, 1990), (Nawaz, 2015).

Safety and Hazards

When handling “2-(4-Isobutyrylphenyl)propane”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Análisis Bioquímico

Biochemical Properties

2-(4-Isobutyrylphenyl)propane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cyclooxygenase (COX) enzymes, similar to ibuprofen, inhibiting their activity and thereby reducing the production of prostaglandins This interaction is crucial in its anti-inflammatory and analgesic effects

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting COX enzymes, this compound reduces the synthesis of pro-inflammatory mediators, leading to decreased inflammation and pain . This compound may also affect the expression of genes involved in inflammatory responses, further contributing to its therapeutic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of COX enzymes. This inhibition occurs via the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins This mechanism is similar to that of ibuprofen, highlighting the structural and functional similarities between the two compounds

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its degradation products may have different biological activities

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation, renal impairment, and hepatotoxicity have been observed . These findings underscore the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of various metabolites These metabolites may have different pharmacological activities and contribute to the overall effects of the compound

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is absorbed into cells via passive diffusion and active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound in tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other molecular targets . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles, although these processes require further investigation. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-methyl-1-(4-propan-2-ylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9(2)11-5-7-12(8-6-11)13(14)10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOFMRLNOMBWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401233 | |

| Record name | 2-(4-ISOBUTYRYLPHENYL)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72846-62-9 | |

| Record name | 2-(4-ISOBUTYRYLPHENYL)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1598888.png)

![3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B1598891.png)

acetic acid](/img/structure/B1598896.png)